molecular formula C21H27NO3 B594165 UR-144 Degradant N-pentanoic acid metabolite CAS No. 1630022-97-7

UR-144 Degradant N-pentanoic acid metabolite

Cat. No.: B594165
CAS No.: 1630022-97-7
M. Wt: 341.4 g/mol
InChI Key: HPKJJMLBDDTMFT-UHFFFAOYSA-N
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Future Directions

The future directions of research on UR-144 Degradant N-pentanoic acid metabolite could include further characterization of its physical and chemical properties, mechanism of action, and safety profile. Additionally, more research could be done to understand its metabolism and the exact structures of its metabolites .

Chemical Reactions Analysis

Types of Reactions

UR-144 degradant N-pentanoic acid metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include human liver microsomes, Cunninghamella elegans, and various chromatographic solvents such as formic acid in water and acetonitrile .

Major Products Formed

The major products formed from the reactions of this compound include dihydroxy metabolites, carboxy and hydroxy metabolites, and hydroxy and ketone metabolites .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxypentyl) metabolite
  • (±)-N-(4-hydroxypentyl) metabolite
  • N-(2-hydroxypentyl) metabolite
  • N-(5-hydroxypentyl) β-D-glucuronide

Uniqueness

UR-144 degradant N-pentanoic acid metabolite is unique due to its specific structure, which includes a pentanoic acid group attached to the indole ring. This structural feature distinguishes it from other similar metabolites, which may have different functional groups or substitution patterns .

Properties

IUPAC Name

5-[3-(3,3,4-trimethylpent-4-enoyl)indol-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-15(2)21(3,4)13-19(23)17-14-22(12-8-7-11-20(24)25)18-10-6-5-9-16(17)18/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKJJMLBDDTMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043152
Record name 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630022-97-7
Record name 5-[3-(3,3,4-Trimethylpent-4-enoyl)indol-1-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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